1H-Pyrrole, 1-butyl-2,5-diphenyl-
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Overview
Description
1H-Pyrrole, 1-butyl-2,5-diphenyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of butyl and diphenyl substituents at the 1, 2, and 5 positions of the pyrrole ring, respectively. Pyrroles are known for their biological activity and are found in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1H-Pyrrole, 1-butyl-2,5-diphenyl- can be achieved through several methods. One common synthetic route involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild conditions and in good yields . Industrial production methods may involve similar catalytic processes, ensuring high efficiency and scalability.
Chemical Reactions Analysis
1H-Pyrrole, 1-butyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Common reagents and conditions used in these reactions include iron (III) chloride for catalytic synthesis, potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions include various substituted pyrroles and pyrrolidines.
Scientific Research Applications
1H-Pyrrole, 1-butyl-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole-containing compounds are explored for their therapeutic potential in treating various diseases.
Industry: Pyrroles are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-butyl-2,5-diphenyl- involves its interaction with molecular targets and pathways within biological systems. Pyrroles can act as ligands, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrrole ring .
Comparison with Similar Compounds
1H-Pyrrole, 1-butyl-2,5-diphenyl- can be compared with other pyrrole derivatives such as:
1H-Pyrrole, 1-butyl-: Lacks the diphenyl substituents, leading to different chemical and biological properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-:
The uniqueness of 1H-Pyrrole, 1-butyl-2,5-diphenyl- lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
CAS No. |
846-73-1 |
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Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-butyl-2,5-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-15H,2-3,16H2,1H3 |
InChI Key |
PJSMASRPGHODMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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